molecular formula C26H23N5O3S2 B11608247 (6Z)-3-(benzylsulfanyl)-5-imino-6-({1-[2-(3-methoxyphenoxy)ethyl]-1H-pyrrol-2-yl}methylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

(6Z)-3-(benzylsulfanyl)-5-imino-6-({1-[2-(3-methoxyphenoxy)ethyl]-1H-pyrrol-2-yl}methylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

Cat. No.: B11608247
M. Wt: 517.6 g/mol
InChI Key: PCVYDGSTQYXFBL-KLUMOMIWSA-N
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Description

(6Z)-3-(BENZYLSULFANYL)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[4,5-a]pyrimidines This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a methoxyphenoxyethyl group, and a pyrrol-2-ylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-(BENZYLSULFANYL)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions The initial step often includes the preparation of intermediate compounds such as benzylsulfanyl derivatives and methoxyphenoxyethyl derivatives These intermediates are then subjected to cyclization reactions under controlled conditions to form the thiadiazolo[4,5-a]pyrimidine core structure

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(6Z)-3-(BENZYLSULFANYL)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group or the methoxyphenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (6Z)-3-(BENZYLSULFANYL)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE has been studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-3-(BENZYLSULFANYL)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-3-(BENZYLSULFANYL)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-PYRROL-2-YL}METHYLIDENE)-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE is unique due to its complex structure and diverse functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit various biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H23N5O3S2

Molecular Weight

517.6 g/mol

IUPAC Name

(6Z)-3-benzylsulfanyl-5-imino-6-[[1-[2-(3-methoxyphenoxy)ethyl]pyrrol-2-yl]methylidene]-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

InChI

InChI=1S/C26H23N5O3S2/c1-33-20-10-5-11-21(16-20)34-14-13-30-12-6-9-19(30)15-22-23(27)31-25(28-24(22)32)36-29-26(31)35-17-18-7-3-2-4-8-18/h2-12,15-16,27H,13-14,17H2,1H3/b22-15-,27-23?

InChI Key

PCVYDGSTQYXFBL-KLUMOMIWSA-N

Isomeric SMILES

COC1=CC(=CC=C1)OCCN2C=CC=C2/C=C\3/C(=N)N4C(=NC3=O)SN=C4SCC5=CC=CC=C5

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C=CC=C2C=C3C(=N)N4C(=NC3=O)SN=C4SCC5=CC=CC=C5

Origin of Product

United States

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